Cas no 342602-54-4 (5-Fluoro-N-methoxy-N-methylnicotinamide)

5-Fluoro-N-methoxy-N-methylnicotinamide 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-N-methoxy-N-methylnicotinamide
- 5-fluoro-N-methoxy-N-methyl-3-Pyridinecarboxamide
- 6369AJ
- TRA0068146
- SY016969
- 5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
-
- MDL: MFCD18256732
- インチ: 1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
- InChIKey: RFGBJCUYNNXCDP-UHFFFAOYSA-N
- SMILES: FC1=C([H])N=C([H])C(=C1[H])C(N(C([H])([H])[H])OC([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- トポロジー分子極性表面積: 42.4
5-Fluoro-N-methoxy-N-methylnicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51550-1g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | 97% | 1g |
¥1649.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51550-5g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | 97% | 5g |
¥5229.0 | 2023-09-07 | |
Chemenu | CM177380-10g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | 97% | 10g |
$685 | 2022-06-11 | |
abcr | AB452071-1 g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | 1g |
€240.50 | 2022-08-31 | ||
Chemenu | CM177380-5g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | 97% | 5g |
$430 | 2022-06-11 | |
eNovation Chemicals LLC | D781424-5g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | >97% | 5g |
$430 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535912-250mg |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | 98% | 250mg |
¥477.00 | 2024-05-18 | |
1PlusChem | 1P003N8E-1g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | >97% | 1g |
$177.00 | 2023-12-17 | |
eNovation Chemicals LLC | D781424-1g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
342602-54-4 | >97% | 1g |
$135 | 2025-02-21 | |
A2B Chem LLC | AB69278-5g |
5-Fluoro-n-methoxy-n-methylnicotinamide |
342602-54-4 | >97% | 5g |
$696.00 | 2024-04-20 |
5-Fluoro-N-methoxy-N-methylnicotinamide 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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7. Back matter
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
5-Fluoro-N-methoxy-N-methylnicotinamideに関する追加情報
Recent Advances in the Study of 5-Fluoro-N-methoxy-N-methylnicotinamide (CAS: 342602-54-4)
5-Fluoro-N-methoxy-N-methylnicotinamide (CAS: 342602-54-4) is a fluorinated nicotinamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings regarding the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of 5-Fluoro-N-methoxy-N-methylnicotinamide as a key building block in the synthesis of novel PI3K inhibitors. The researchers demonstrated that the fluorine substitution at the 5-position of the pyridine ring enhances the binding affinity of the resulting inhibitors to the target kinase, thereby improving their therapeutic efficacy. The study also reported a scalable synthetic route for the compound, which could facilitate its broader application in drug discovery programs.
In addition to its utility in kinase inhibitor development, recent research has explored the compound's potential in other therapeutic areas. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters investigated its use as a precursor for the synthesis of fluorinated analogs of nicotinamide adenine dinucleotide (NAD+). These analogs showed promising activity in modulating cellular metabolism, suggesting potential applications in metabolic disorders and aging-related diseases. The study emphasized the importance of the methoxy-N-methyl group in stabilizing the compound under physiological conditions.
Mechanistic studies have also shed light on the unique properties of 5-Fluoro-N-methoxy-N-methylnicotinamide. A recent computational analysis published in the Journal of Chemical Information and Modeling (2024) revealed that the compound's fluorinated pyridine ring exhibits distinct electronic properties, which influence its reactivity and interaction with biological targets. These findings could guide the design of more effective derivatives for specific applications.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Future research directions may include the development of novel derivatives with improved selectivity and bioavailability, as well as further exploration of its mechanisms of action in various biological systems. The growing body of evidence underscores the potential of 5-Fluoro-N-methoxy-N-methylnicotinamide as a valuable tool in chemical biology and drug discovery.
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